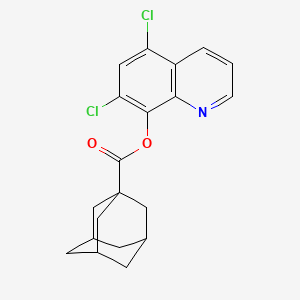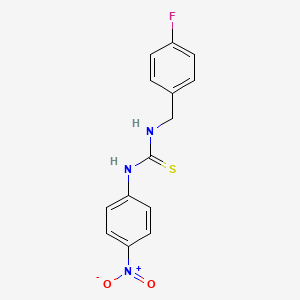![molecular formula C14H13NO4S B3929728 {4-[(2-thienylacetyl)amino]phenoxy}acetic acid](/img/structure/B3929728.png)
{4-[(2-thienylacetyl)amino]phenoxy}acetic acid
Descripción general
Descripción
{4-[(2-thienylacetyl)amino]phenoxy}acetic acid, commonly known as TA-2, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. TA-2 is a member of the class of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for their analgesic and anti-inflammatory effects. However, TA-2 has been found to possess unique properties that distinguish it from traditional NSAIDs, making it a promising candidate for further research.
Mecanismo De Acción
TA-2 exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition leads to the anti-inflammatory, analgesic, and antipyretic effects of TA-2. Additionally, TA-2 has been found to modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation, further contributing to its pharmacological effects.
Biochemical and physiological effects:
Studies have shown that TA-2 can effectively reduce inflammation, pain, and fever in animal models of various diseases. Additionally, TA-2 has been found to possess antioxidant and neuroprotective properties, which may contribute to its potential as a treatment for neurodegenerative diseases. However, the precise biochemical and physiological effects of TA-2 are still being investigated, and further research is needed to fully understand its mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TA-2 has several advantages over traditional {4-[(2-thienylacetyl)amino]phenoxy}acetic acid, including its unique pharmacological properties and potential as a treatment for neurodegenerative diseases. Additionally, TA-2 has been found to possess low toxicity and high selectivity for COX-2, which may reduce the risk of adverse effects associated with traditional this compound. However, TA-2 has several limitations for lab experiments, including its relatively low solubility in water and its potential for instability under certain conditions. These limitations may affect the reproducibility and accuracy of experimental results, and researchers must take them into account when designing experiments.
Direcciones Futuras
Future research on TA-2 could explore its potential as a treatment for various diseases, including arthritis, cancer, and cardiovascular diseases. Additionally, further studies could investigate its mechanisms of action and potential interactions with other signaling pathways involved in inflammation and cell proliferation. Furthermore, research could explore the potential of TA-2 as a treatment for neurodegenerative diseases, including Alzheimer's and Parkinson's. Finally, optimization of the synthesis process could lead to the development of new derivatives of TA-2 with improved pharmacological properties.
Aplicaciones Científicas De Investigación
TA-2 has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. Studies have also explored its potential as a treatment for various diseases, including arthritis, cancer, and cardiovascular diseases. Additionally, TA-2 has been found to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[4-[(2-thiophen-2-ylacetyl)amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-13(8-12-2-1-7-20-12)15-10-3-5-11(6-4-10)19-9-14(17)18/h1-7H,8-9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJWMFSBMUNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)propanamide](/img/structure/B3929649.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide](/img/structure/B3929656.png)


![1-{[(4-chlorobenzyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3929673.png)
![5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid](/img/structure/B3929675.png)

![N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B3929685.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929688.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3929700.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3929719.png)
![N-(3,4-dimethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3929730.png)
![4-(benzyloxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3929750.png)
![{3-[4-(3-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl}amine dihydrochloride](/img/structure/B3929756.png)